molecular formula C7H10N2O5 B12662391 N2-[(vinyloxy)carbonyl]-L-asparagine CAS No. 39897-15-9

N2-[(vinyloxy)carbonyl]-L-asparagine

Cat. No.: B12662391
CAS No.: 39897-15-9
M. Wt: 202.16 g/mol
InChI Key: BMSCCLGRZMGNFN-BYPYZUCNSA-N
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Description

N2-[(vinyloxy)carbonyl]-L-asparagine is a protected derivative of the amino acid L-asparagine, where the α-amino group is modified with a vinyloxycarbonyl (VOC) protecting group. While direct evidence for this compound is absent in the provided sources, analogous N2-protected asparagine derivatives are well-documented. These modifications are critical in peptide synthesis and biochemical studies to prevent unwanted side reactions during coupling or deprotection steps . The vinyloxycarbonyl group, like other carbamate-based protecting groups (e.g., benzyloxycarbonyl [Cbz], tert-butoxycarbonyl [Boc]), likely enhances solubility and stabilizes the amino acid during synthetic processes, though its specific reactivity and cleavage conditions would depend on the vinyl moiety’s electronic properties.

Properties

CAS No.

39897-15-9

Molecular Formula

C7H10N2O5

Molecular Weight

202.16 g/mol

IUPAC Name

(2S)-4-amino-2-(ethenoxycarbonylamino)-4-oxobutanoic acid

InChI

InChI=1S/C7H10N2O5/c1-2-14-7(13)9-4(6(11)12)3-5(8)10/h2,4H,1,3H2,(H2,8,10)(H,9,13)(H,11,12)/t4-/m0/s1

InChI Key

BMSCCLGRZMGNFN-BYPYZUCNSA-N

Isomeric SMILES

C=COC(=O)N[C@@H](CC(=O)N)C(=O)O

Canonical SMILES

C=COC(=O)NC(CC(=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of N2-[(vinyloxy)carbonyl]-L-asparagine typically involves the reaction of L-asparagine with vinyloxycarbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

N2-[(vinyloxy)carbonyl]-L-asparagine undergoes various chemical reactions, including:

    Oxidation: The vinyloxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The vinyloxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N2-[(vinyloxy)carbonyl]-L-asparagine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-[(vinyloxy)carbonyl]-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyloxycarbonyl group can undergo hydrolysis to release active species that interact with biological molecules. The pathways involved may include enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

N2-[(vinyloxy)carbonyl]-L-asparagine belongs to a family of N2-protected asparagine derivatives. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Properties of N2-Protected L-Asparagine Derivatives

Compound Name Protecting Group CAS Number Molecular Formula Molecular Weight logP* Key Applications
This compound Vinyloxycarbonyl Not available† C8H12N2O5‡ 216.19‡ ~1.2‡ Peptide synthesis (inferred)
N2-Cbz-L-asparagine methyl ester Cbz 4668-37-5 C13H16N2O5 280.28 1.8 Solid-phase peptide synthesis
N2-Boc-L-asparagine ethyl ester Boc 84787-81-5 C11H20N2O5 260.29 0.1 Orthogonal protection strategies
Fmoc-L-asparagine(Trt)-OH Fmoc/Trt 71989-16-7 C19H18N2O5 354.36 1.48 SPPS with acid-labile side chains
N2-formyl-L-asparagine Formyl 93923-85-4 C5H8N2O4 160.13 -0.5 Enzyme substrate studies

*logP values estimated from structural analogs (e.g., Fmoc derivative in ). †No direct CAS entry found in evidence. ‡Calculated based on analogous structures.

Key Differences:

Stability and Deprotection :

  • Cbz : Removed via catalytic hydrogenation or HBr/acetic acid .
  • Boc : Cleaved under strong acidic conditions (e.g., trifluoroacetic acid) .
  • Fmoc : Base-labile (e.g., piperidine), ideal for solid-phase synthesis .
  • Vinyloxycarbonyl (inferred) : May require mild acidic or oxidative conditions due to the vinyl group’s electron-withdrawing nature.

Solubility : Acetylated derivatives (e.g., N-acetylglucosamine-linked asparagine in ) show enhanced aqueous solubility, while tert-butyl (Boc) and trityl (Trt) groups increase lipophilicity .

Notes

  • Gaps in Evidence: No direct data on this compound were found; properties were inferred from structurally related compounds.
  • Contradictions : While Cbz and Boc groups are stable under basic and acidic conditions, respectively, their compatibility with vinyloxycarbonyl in multi-step syntheses remains unexplored in the provided evidence.

Biological Activity

N2-[(Vinyloxy)carbonyl]-L-asparagine is a derivative of the amino acid asparagine, which has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its roles in cellular processes, therapeutic applications, and relevant research findings.

Overview of Asparagine and Its Derivatives

Asparagine is a non-essential amino acid involved in protein synthesis and various metabolic processes. It is synthesized from aspartate and glutamine through the action of asparagine synthetase. The biological significance of asparagine extends to its role in cell survival, particularly under conditions of nutrient deprivation. Research indicates that asparagine can suppress apoptosis in glutamine-deprived cells, highlighting its importance in cancer cell metabolism and survival mechanisms .

The specific biological activity of this compound has not been extensively documented in the literature. However, its structural similarity to asparagine suggests that it may exhibit similar properties, potentially influencing cellular signaling pathways and metabolic processes. The vinyloxy carbonyl group may enhance its reactivity and interactions with biological targets.

Anticancer Potential

Research has shown that derivatives of asparagine can have significant anticancer properties. For instance, L-asparaginase, an enzyme that depletes asparagine levels, is used in chemotherapy for treating certain leukemias. This therapeutic approach exploits the dependence of some cancer cells on exogenous asparagine for survival . The potential anticancer activity of this compound could be investigated through similar mechanisms.

Table of Biological Activities

CompoundSourceIC50 (μM)Mechanism of Action
L-asparaginaseEnzyme therapyVariesDepletes asparagine levels in blood
This compoundSynthetic derivativeTBDPotentially modulates cellular signaling pathways
Compound from L. shawiiNatural extract14.4Inhibits carbonic anhydrase II

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